molecular formula C16H15N3O3 B7434571 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide

3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide

Cat. No. B7434571
M. Wt: 297.31 g/mol
InChI Key: ZAZPOGLPATVSGO-UHFFFAOYSA-N
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Description

3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. MI-2 has been shown to inhibit the activity of the MYC oncoprotein, which is a key driver of many types of cancer.

Mechanism of Action

3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide binds to the MYC protein and disrupts its interaction with other proteins that are required for its activity. This disruption leads to the inhibition of MYC transcriptional activity, which is necessary for tumor growth. 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide has been shown to have a high affinity for MYC, making it a potent inhibitor of MYC activity.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide has been shown to have other biochemical and physiological effects. 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, making it a potential candidate for the treatment of malaria. 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.

Advantages and Limitations for Lab Experiments

3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide has some limitations for lab experiments. It has a short half-life in vivo, which may limit its efficacy as a therapeutic agent. 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide also has poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide. One area of research is the development of 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide derivatives that have improved pharmacokinetic properties. These derivatives may have increased efficacy as therapeutic agents. Another area of research is the identification of biomarkers that can predict the response to 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide treatment. This may help to identify patients who are most likely to benefit from 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide therapy. Finally, further studies are needed to determine the safety and efficacy of 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide in clinical trials.

Synthesis Methods

The synthesis of 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are commercially available and include 3-methylisocoumarin, pyrimidine-5-carboxaldehyde, and 2-aminobenzyl alcohol. The reactions involve the formation of intermediates that are subsequently converted to the final product through a series of steps. The synthesis of 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide has been extensively studied in cancer research due to its ability to inhibit the activity of the MYC oncoprotein. MYC is a transcription factor that is overexpressed in many types of cancer and is a key driver of tumor growth. 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide has been shown to inhibit MYC activity in multiple cancer cell lines, including leukemia, lymphoma, and solid tumors. This inhibition results in decreased cell proliferation and increased cell death, making 3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide a promising candidate for cancer therapy.

properties

IUPAC Name

3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-16(15(21)19-9-11-7-17-10-18-8-11)6-12-4-2-3-5-13(12)14(20)22-16/h2-5,7-8,10H,6,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPOGLPATVSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC3=CN=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-oxo-N-(pyrimidin-5-ylmethyl)-4H-isochromene-3-carboxamide

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